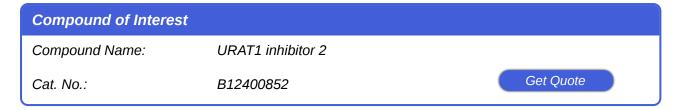




Application Notes: Non-radioactive Uric Acid Uptake Assay for URAT1 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis.[1][2] The regulation of uric acid levels is predominantly managed by the kidneys, where approximately 90% of the urate filtered by the glomeruli is reabsorbed into the bloodstream.[3][4] The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorption process, making it a critical therapeutic target for treating hyperuricemia and gout.[3][5][6] URAT1 inhibitors, also known as uricosurics, block this reabsorption, thereby promoting the renal excretion of uric acid and lowering serum urate levels.[1][7] The development of potent and selective URAT1 inhibitors is a major focus in gout therapy.[8][9]

Assay Principle

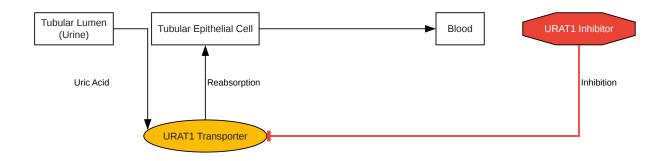
This application note describes a robust, non-radioactive cell-based assay for screening and characterizing URAT1 inhibitors. The assay utilizes a human embryonic kidney (HEK293) cell line stably overexpressing the human URAT1 transporter.[10] The fundamental principle involves quantifying the uptake of unlabeled uric acid into these cells.

In the assay, URAT1-expressing cells demonstrate significantly higher intracellular uric acid levels compared to control cells (parental HEK293 cells) after incubation with a uric acid-rich buffer.[10][11] When a candidate URAT1 inhibitor is introduced, it competes with uric acid for



binding to the transporter, thereby blocking its uptake. The inhibitory effect is quantified by measuring the reduction in intracellular uric acid concentration using highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][12] This method offers a safer and more convenient alternative to traditional radioactive assays, which use substrates like 14C-uric acid, by eliminating the risks and disposal issues associated with radioactive materials.[12][13][14][15]

URAT1-Mediated Uric Acid Reabsorption Pathway



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Caption: URAT1 facilitates uric acid reabsorption from the renal tubule back into circulation.

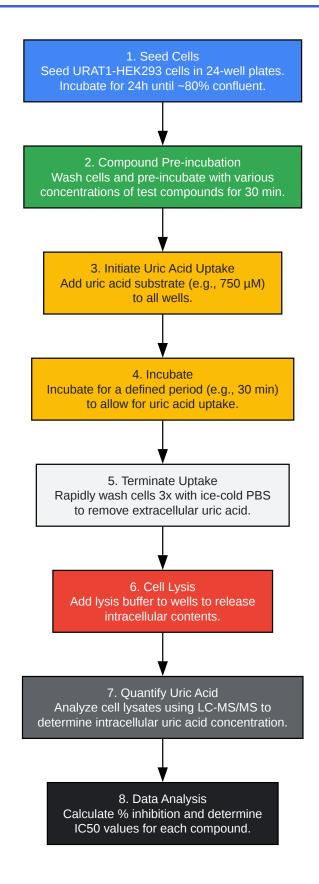
Experimental Protocols Materials and Reagents



Material/Reagent	Recommended Supplier	
HEK293 cells stably expressing hURAT1	Commercially available or in-house developed	
Parental HEK293 cells (for control)	ATCC	
Dulbecco's Modified Eagle Medium (DMEM)	Gibco	
Fetal Bovine Serum (FBS)	Gibco	
Penicillin-Streptomycin	Gibco	
Geneticin (G418) for selection	Sigma-Aldrich	
Poly-D-lysine coated 24-well or 96-well plates	Corning	
Uric Acid	Sigma-Aldrich	
Krebs-Ringer Buffer (or similar physiological buffer)	In-house preparation or Sigma-Aldrich	
Phosphate-Buffered Saline (PBS), ice-cold	Gibco	
Cell Lysis Buffer (e.g., RIPA buffer)	Thermo Fisher Scientific	
Acetonitrile (LC-MS grade)	Fisher Scientific	
Formic Acid (LC-MS grade)	Fisher Scientific	
Known URAT1 Inhibitors (e.g., Benzbromarone, Lesinurad)	MedChemExpress, Selleck Chemicals	

Experimental Workflow





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Caption: Step-by-step workflow for the non-radioactive URAT1 inhibitor assay.



Detailed Cell-Based Assay Protocol

- · Cell Culture and Seeding:
 - Culture HEK293 cells stably expressing human URAT1 (URAT1-HEK293) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 for selection.
 - Seed the URAT1-HEK293 cells into poly-D-lysine coated 24-well plates at a density of approximately 2.5 x 105 cells per well.[10]
 - Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours, or until cells reach approximately 80-90% confluency.[10]
- Assay Procedure:
 - Prepare stock solutions of test compounds and known inhibitors (e.g., benzbromarone) in DMSO. Create a serial dilution in assay buffer (e.g., Krebs-Ringer buffer). The final DMSO concentration should be ≤ 0.1%.
 - On the day of the assay, gently aspirate the culture medium from the wells.
 - Wash the cells once with pre-warmed assay buffer.
 - Add the diluted test compounds or control vehicle to the respective wells.
 - Pre-incubate the plate at 37°C for 30 minutes.[10]
 - Prepare a uric acid uptake solution (e.g., 750 μM uric acid in assay buffer).[10]
 - Initiate the uptake by adding the uric acid solution to each well.
 - Incubate the plate at 37°C for 30 minutes.[10]
 - To terminate the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold PBS per well.
- Sample Preparation and Analysis:



- After the final wash, aspirate all remaining PBS.
- Add a suitable volume of cell lysis buffer to each well and incubate on ice for 15-20 minutes.
- Collect the cell lysates and centrifuge to pellet cell debris.
- Transfer the supernatant to a new plate or vials for analysis.
- Determine the intracellular uric acid concentration using a validated LC-MS/MS method.[3]
 The protein content of the lysate can be determined using a BCA assay to normalize the uric acid uptake.[11]

Data Analysis:

- The uric acid uptake in control cells (parental HEK293) should be subtracted from the uptake in URAT1-HEK293 cells to determine the specific URAT1-mediated transport.[10]
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic equation using software such as GraphPad Prism.[10]

Data Presentation: Inhibitory Potency of Known Uricosurics

The following table summarizes the IC50 values of known URAT1 inhibitors, which can be used as reference compounds to validate the assay performance.



Compound	Reported IC50 (μM)	Citation(s)
Verinurad	0.025 - 0.29	[13][16]
Benzbromarone	0.22 - 6.88	[13][17][18]
Lesinurad	6.94	[13]
Probenecid	20.21	[14]
Dotinurad	~0.008	[8][19]
URAT1 Inhibitor 3	0.0008	[20]

Note: IC50 values can vary depending on specific assay conditions, such as substrate concentration and cell system used.

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